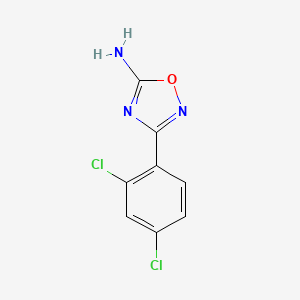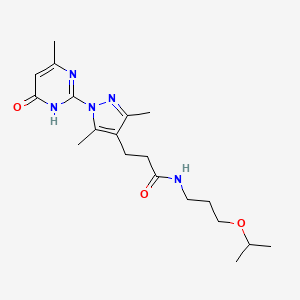
3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine” has been reported. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide .作用機序
Target of Action
The primary targets of 3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine are proteins involved in the life cycle of Trypanosoma cruzi, a parasite responsible for Chagas disease . These proteins include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
The compound interacts with its targets through molecular docking and dynamics . For instance, it acts on the active site of the CYP51 receptor, forming hydrogen interactions that establish a stable complex with the target .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of T. cruzi. By interacting with key proteins, it disrupts the parasite’s normal functions, leading to inhibition of parasite proliferation .
Pharmacokinetics
The compound’s pharmacokinetics properties have been characterized using MPO-based ADMET prediction tests . The compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation .
Result of Action
The compound’s action results in the inhibition of T. cruzi proliferation in infected cell cultures . The in vitro tests showed that the compound’s LC50 was similar to that of the standard treatment, benznidazole , indicating its effectiveness against the parasite.
実験室実験の利点と制限
3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. The compound is also stable under a wide range of conditions, making it a viable option for use in various assays. However, this compound has several limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and exposure time when using this compound in lab experiments.
将来の方向性
There are several future directions for the study of 3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine, including the development of new derivatives with enhanced biological activity and the investigation of its potential therapeutic applications in various diseases. The synthesis of new derivatives of this compound with modified chemical structures may lead to the discovery of compounds with improved antimicrobial, antifungal, and anticancer properties. In addition, the investigation of this compound's potential therapeutic applications in various diseases, such as cancer and infectious diseases, may lead to the development of new treatments. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound with unique chemical properties and potential therapeutic applications. The compound has been extensively studied for its ability to modulate various biological pathways, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenyl hydrazine with various reagents such as acetic anhydride and phosphorus oxychloride. The final product is obtained through the reaction of the intermediate compound with ammonium acetate. The synthesis of this compound is relatively straightforward and can be performed on a large scale, making it a viable option for industrial production.
科学的研究の応用
3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine has been shown to have a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The compound has been extensively studied for its ability to inhibit the growth of various microorganisms, making it a potential candidate for the development of new antibiotics. This compound has also been shown to possess antifungal activity against several pathogenic fungi, including Candida albicans and Aspergillus fumigatus.
特性
IUPAC Name |
3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c9-4-1-2-5(6(10)3-4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXSNXZRJBDXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2900172.png)
![N-(3,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2900173.png)
![1-Methylspiro[6,7-dihydro-5H-indazole-4,2'-oxirane]](/img/structure/B2900174.png)





![2,2,2-trifluoro-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2900184.png)
![N-(4-hydroxyphenyl)-2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2900185.png)



